

Application Notes and Protocols for GR 113808 in Mouse Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **GR 113808**

Cat. No.: **B1672113**

[Get Quote](#)

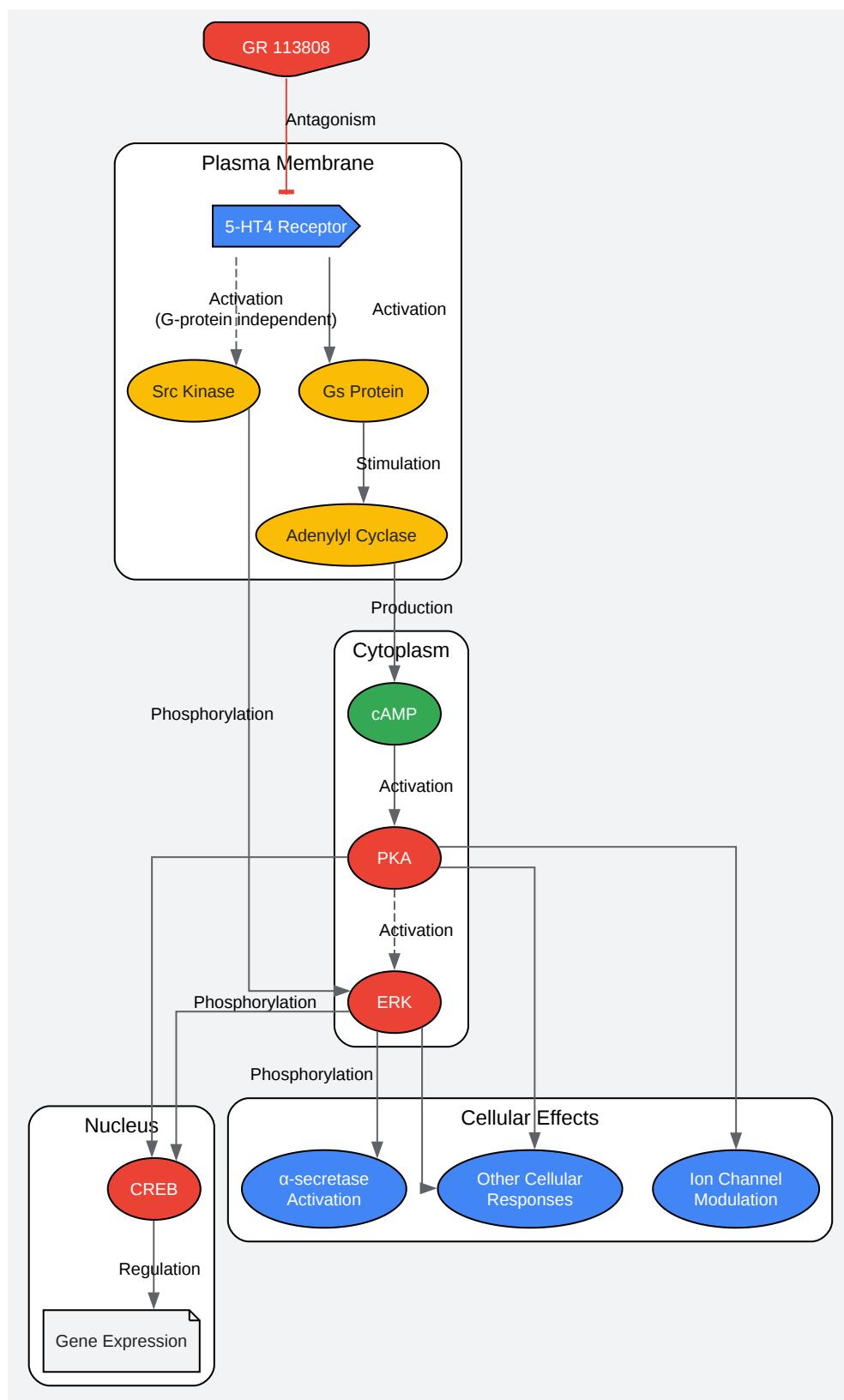
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **GR 113808**, a potent and selective 5-HT4 receptor antagonist, in mouse models. This document includes a summary of reported dosages, detailed experimental protocols, and a description of the relevant signaling pathways.

Introduction to GR 113808

GR 113808 is a highly selective antagonist for the serotonin 5-HT4 receptor.^[1] It is an invaluable tool for investigating the physiological and pathological roles of this receptor in various biological systems. Its high affinity and selectivity make it a preferred compound for in vivo studies aiming to elucidate the function of the 5-HT4 receptor.^[2]

Quantitative Data Summary


The following table summarizes the dosages of **GR 113808** used in various mouse and rat studies. While rat studies are included for reference, direct extrapolation of dosage to mice should be done with caution.

Species	Research Area	Dosage	Route of Administration	Frequency	Reference
Mouse	Metabolic Disease (Obesity)	1 mg/kg/week (administered as 3 injections/week)	Intraperitoneal (IP)	Three times a week for 12 weeks	[3][4][5]
Mouse	Gastrointestinal Inflammation (Colitis)	10 mg/kg	Enema	Daily	[6]
Rat	Substance Abuse (Ethanol Intake)	1, 3, or 10 mg/kg	Subcutaneously (SC)	Daily for 4 consecutive days	[7]
Mouse	Gastrointestinal Motility	1 mg/kg	Not specified	Single dose	[8]

Signaling Pathways

GR 113808 acts by blocking the signaling cascades initiated by the activation of the 5-HT4 receptor. The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs subunit.^[9] Upon agonist binding, the activated Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).^[9] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.^{[9][10]}

Furthermore, evidence suggests a G-protein-independent signaling pathway for the 5-HT4 receptor, which involves the activation of the Src tyrosine kinase, leading to the phosphorylation and activation of the Extracellular signal-regulated kinase (ERK).^[1] Downstream targets of these pathways include transcription factors like CREB and enzymes such as α-secretase.^{[9][10]}

[Click to download full resolution via product page](#)

Caption: 5-HT4 Receptor Signaling Pathways and the Antagonistic Action of **GR 113808**.

Experimental Protocols

The following are detailed protocols for the administration of **GR 113808** in mice based on published studies. These protocols should be adapted to meet the specific needs of the research and must be approved by the relevant institutional animal care and use committee (IACUC).

Protocol 1: Intraperitoneal (IP) Injection for Metabolic Studies

This protocol is adapted from a study investigating the effects of **GR 113808** on high-fat-diet-induced obesity in C57BL/6J mice.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

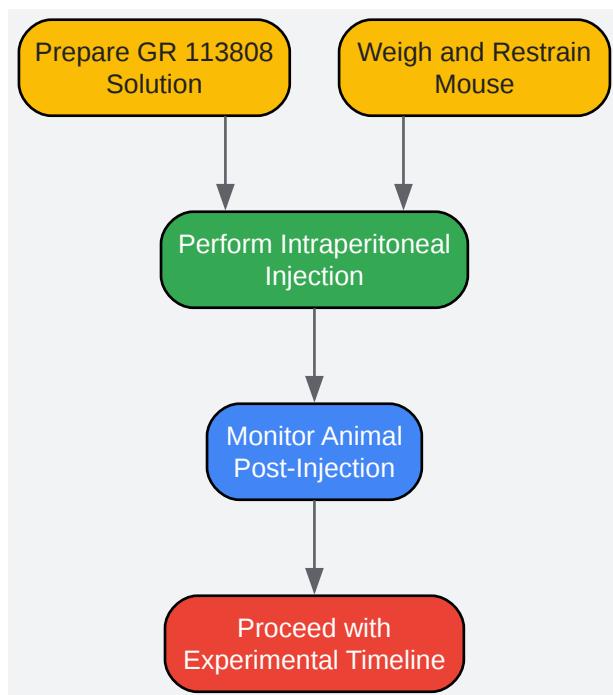
- **GR 113808** (powder)
- Dimethyl sulfoxide (DMSO)
- Sterile phosphate-buffered saline (PBS)
- Sterile 1 mL syringes with 27-30 gauge needles
- 70% ethanol
- Animal scale
- Appropriate personal protective equipment (PPE)

Procedure:

- Preparation of **GR 113808** Solution:
 - Dissolve **GR 113808** in DMSO to create a stock solution. The concentration will depend on the final desired dose and injection volume.
 - For a final dose of approximately 0.33 mg/kg per injection (to achieve 1 mg/kg/week with three injections), a stock solution can be prepared and then diluted with sterile PBS

immediately before use. The final DMSO concentration should be kept low (typically <5%) to avoid toxicity.

- Animal Preparation:


- Weigh each mouse to determine the precise injection volume.
- Gently restrain the mouse. One common method is to scruff the mouse by grasping the loose skin over the shoulders.

- Injection:

- Wipe the injection site (lower right or left abdominal quadrant) with 70% ethanol.
- Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful to avoid puncturing internal organs.
- Gently inject the calculated volume of the **GR 113808** solution.
- Withdraw the needle and return the mouse to its cage.

- Monitoring:

- Observe the mouse for any signs of distress or adverse reactions immediately after the injection and periodically thereafter.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Intraperitoneal Administration of **GR 113808**.

Protocol 2: Rectal Administration (Enema) for Gastrointestinal Studies

This protocol is based on a study examining the effect of a 5-HT4 receptor antagonist in a mouse model of colitis.^[6]

Materials:

- **GR 113808** (powder)
- Appropriate vehicle (e.g., saline or a specific buffer)
- Small, flexible catheter (e.g., 22-gauge) attached to a 1 mL syringe
- Lubricant
- 70% ethanol

- Animal scale
- Appropriate PPE

Procedure:

- Preparation of **GR 113808** Solution:
 - Dissolve **GR 113808** in the chosen vehicle to the desired concentration (e.g., for a 10 mg/kg dose).
- Animal Preparation:
 - Weigh each mouse to calculate the administration volume.
 - Anesthesia may be required for this procedure to prevent injury and ensure accurate delivery. Consult your IACUC protocol.
 - Gently restrain the mouse in a supine or lateral position.
- Administration:
 - Lubricate the tip of the catheter.
 - Gently insert the catheter into the rectum to a depth of approximately 2-3 cm.
 - Slowly infuse the calculated volume of the **GR 113808** solution.
 - After infusion, hold the mouse in a head-down position for a few minutes to prevent immediate expulsion of the solution.
- Monitoring:
 - Observe the animal for any signs of discomfort or adverse effects. Monitor for recovery from anesthesia if used.

Important Considerations

- Vehicle Selection: The choice of vehicle is critical and should be non-toxic and appropriate for the route of administration. Always run a vehicle-only control group in your experiments.
- Animal Welfare: All procedures should be performed by trained personnel in accordance with institutional guidelines and with the aim of minimizing animal stress and discomfort.
- Dose-Response Studies: It is recommended to perform a dose-response study to determine the optimal concentration of **GR 113808** for your specific experimental model and desired effect.
- Pharmacokinetics: The route of administration will significantly impact the pharmacokinetics of **GR 113808**. Consider the desired onset and duration of action when choosing an administration route.

By following these guidelines and protocols, researchers can effectively utilize **GR 113808** to investigate the multifaceted roles of the 5-HT4 receptor in their mouse models of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GR113808, a serotonin receptor 4 antagonist, prevents high-fat-diet-induced obesity, fatty liver formation, and insulin resistance in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GR113808, a serotonin receptor 4 antagonist, prevents high-fat-diet-induced obesity, fatty liver formation, and insulin resistance in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]

- 6. Protective actions of a luminally acting 5-HT4 receptor agonist in mouse models of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 5-HT4 receptor antagonist, GR113808, reduces ethanol intake in alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for GR 113808 in Mouse Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672113#gr-113808-dosage-for-mouse-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com